molecular formula C7H12N4 B14908713 (R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine

(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B14908713
M. Wt: 152.20 g/mol
InChI Key: XNHWFJRPVBJRPR-ZCFIWIBFSA-N
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Description

®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group and an amine group attached to the structure. The unique arrangement of nitrogen atoms within the triazole ring contributes to its diverse chemical reactivity and biological activity .

Preparation Methods

Scientific Research Applications

Chemistry

In chemistry, ®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound exhibits potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents .

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors is of particular interest in drug discovery .

Industry

Industrially, ®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of ®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting the activity of enzymes or modulating receptor functions . This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl and amine groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

(6R)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine

InChI

InChI=1S/C7H12N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h6H,2-4,8H2,1H3/t6-/m1/s1

InChI Key

XNHWFJRPVBJRPR-ZCFIWIBFSA-N

Isomeric SMILES

CC1=NN=C2N1C[C@@H](CC2)N

Canonical SMILES

CC1=NN=C2N1CC(CC2)N

Origin of Product

United States

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